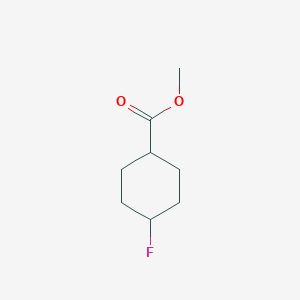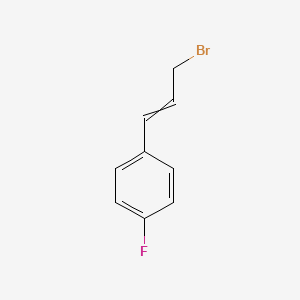
ethyl2,3-diamino-3-iminopropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
ethyl2,3-diamino-3-iminopropanoate is an organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes both amino and imino groups, making it a versatile molecule for chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl2,3-diamino-3-iminopropanoate typically involves the reaction of ethyl acrylate with a suitable amine under controlled conditions. One common method includes the use of anhydrous ethanol as a solvent and a catalyst such as trifluoromethanesulfonic acid. The reaction is carried out under nitrogen protection at temperatures ranging from 120°C to 160°C for 16-20 hours .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality.
化学反応の分析
Types of Reactions: ethyl2,3-diamino-3-iminopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce fully saturated amines.
科学的研究の応用
ethyl2,3-diamino-3-iminopropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which ethyl2,3-diamino-3-iminopropanoate exerts its effects involves interactions with various molecular targets. The amino and imino groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in amino acid metabolism and enzyme regulation .
類似化合物との比較
Ethyl 3-aminopropanoate: Similar in structure but lacks the imino group.
3-Amino-2-imino-propanoic acid: Contains similar functional groups but differs in the ester moiety.
Uniqueness: Its structure allows for diverse interactions and modifications, making it a valuable compound in research and industry .
特性
分子式 |
C5H11N3O2 |
|---|---|
分子量 |
145.16 g/mol |
IUPAC名 |
ethyl 2,3-diamino-3-iminopropanoate |
InChI |
InChI=1S/C5H11N3O2/c1-2-10-5(9)3(6)4(7)8/h3H,2,6H2,1H3,(H3,7,8) |
InChIキー |
KEBVLGQTWCVEMA-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C(=N)N)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Chloro-4-morpholinofuro[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B8622823.png)

![[(2-Chloroethyl)selanyl]benzene](/img/structure/B8622843.png)

![6,8-Dimethyl-1H-1lambda~6~-pyrimido[1,2-b][1,2,4,6]thiatriazine-1,1,3(2H)-trione](/img/structure/B8622860.png)


![N-[(pyridin-3-yl)methyl]ethane-1-sulfonamide](/img/structure/B8622887.png)


![[5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridin-2-yl]methanol](/img/structure/B8622915.png)



